Ombrabulin

Vue d'ensemble

Description

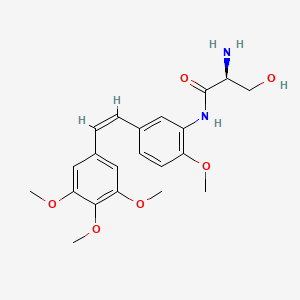

L'ombrabuline, également connue sous le nom de (2S)-2-amino-3-hydroxy-N-{2-méthoxy-5-[(Z)-2-(3,4,5-triméthoxyphényl)éthène-1-yl]phényl}propanamide, est un dérivé de la combréstatine A-4. Elle a été initialement découverte par Ajinomoto et développée par la suite par Sanofi-Aventis. L'ombrabuline est connue pour ses propriétés antitumorales, principalement en perturbant la formation des vaisseaux sanguins nécessaires à la croissance tumorale .

Applications De Recherche Scientifique

Chemistry: Ombrabulin serves as a model compound for studying vascular disrupting agents and their chemical properties.

Biology: It is used to investigate the mechanisms of tumor angiogenesis and the role of vascular disrupting agents in inhibiting tumor growth.

Medicine: this compound has shown promise in preclinical and clinical trials as an antitumor agent. .

Mécanisme D'action

Target of Action

Ombrabulin primarily targets tubulin , a protein that is essential for the formation of the microtubule network within cells . This network is crucial for various cellular processes, including cell division and intracellular transport .

Mode of Action

This compound is a derivative of combretastatin A-4 . It exerts its antitumor effect by binding to tubulin, disrupting the formation of microtubules, and thereby disorganizing the cytoskeleton . This disruption leads to a rapid reduction in tumor blood flow, causing necrosis .

Biochemical Pathways

It is known that this compound disrupts the formation of blood vessels needed for tumor growth . This disruption likely affects multiple biochemical pathways related to angiogenesis, cell proliferation, and cell survival.

Pharmacokinetics

This compound is rapidly converted to its active metabolite, RPR258063, with a half-life of 17 minutes . The half-life of RPR258063 is 8.7 hours .

Result of Action

The action of this compound results in a rapid reduction in tumor blood flow, leading to tumor necrosis . This effect has been observed in various types of cancers, including sarcoma, neoplasms, solid tumors, and malignant neoplasms . In some cases, this compound has been shown to cause tumor regression .

Analyse Biochimique

Biochemical Properties

Ombrabulin exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth This disruption is achieved through its interaction with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been used in trials studying the treatment of Sarcoma, Neoplasms, Solid Tumor, Neoplasms, Malignant, and Advanced Solid Tumors . It influences cell function by rapidly reducing tumor blood flow, leading to necrosis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin, inhibiting polymerization, and resulting in reorganization of the cytoskeleton and changes in cell shape . This leads to the disruption of the formation of blood vessels, which is crucial for tumor growth .

Temporal Effects in Laboratory Settings

This compound is rapidly converted to its active metabolite RPR258063, with a half-life of 17 minutes and 8.7 hours, respectively This suggests that the effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effect of this compound was dose-dependent in animal models, resulting in a 7% ∆T/∆C for the 36 mg/kg dose level group (rated as very active), and in a 59% ∆T/∆C for the 18 mg/kg dose level group (rated as inactive) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'ombrabuline est synthétisée par une série de réactions chimiques impliquant le couplage de composés aromatiques spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de l'ombrabuline est formée par le couplage de la 3,4,5-triméthoxybenzaldéhyde avec la 2-méthoxy-5-nitrobenzaldéhyde.

Réduction et protection : Le groupe nitro est réduit en amine, puis le groupe amine est protégé.

Couplage avec la sérine : L'amine protégée est ensuite couplée à la sérine pour former le produit final, l'ombrabuline.

Méthodes de production industrielle : La production industrielle de l'ombrabuline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est purifié par des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'ombrabuline subit diverses réactions chimiques, notamment :

Oxydation : L'ombrabuline peut être oxydée pour former différents dérivés.

Réduction : Le groupe nitro dans le précurseur peut être réduit pour former le groupe amine dans l'ombrabuline.

Substitution : Différents substituants peuvent être introduits sur les cycles aromatiques par des réactions de substitution.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les chlorures de sulfonyle dans des conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'ombrabuline avec différents groupes fonctionnels attachés aux cycles aromatiques .

4. Applications de la recherche scientifique

Chimie : L'ombrabuline sert de composé modèle pour l'étude des agents perturbateurs vasculaires et de leurs propriétés chimiques.

Biologie : Elle est utilisée pour étudier les mécanismes de l'angiogenèse tumorale et le rôle des agents perturbateurs vasculaires dans l'inhibition de la croissance tumorale.

Médecine : L'ombrabuline a montré des promesses dans des essais précliniques et cliniques en tant qu'agent antitumoral. .

5. Mécanisme d'action

L'ombrabuline exerce ses effets en ciblant la néo-vasculature immature des tumeurs. Elle se lie à la tubuline, une protéine essentielle à la formation des microtubules, ce qui entraîne la dépolymérisation des microtubules et la désorganisation du cytosquelette. Cela entraîne la perturbation des vaisseaux sanguins au sein de la tumeur, ce qui provoque une réduction rapide du flux sanguin tumoral et la nécrose tumorale subséquente .

Comparaison Avec Des Composés Similaires

L'ombrabuline est unique en raison de son mécanisme d'action spécifique et de sa capacité à perturber la vasculature tumorale. Des composés similaires comprennent :

Combréstatine A-4 : Le composé parent dont l'ombrabuline est dérivée. Elle cible également la tubuline et perturbe les vaisseaux sanguins tumoraux.

Docétaxel : Un agent chimiothérapeutique qui se lie à la tubuline mais stabilise les microtubules plutôt que de les dépolymériser.

Cisplatine : Un autre agent chimiothérapeutique qui agit en réticulant l'ADN, ce qui entraîne l'apoptose.

L'ombrabuline se distingue par son ciblage spécifique de la vasculature tumorale et son potentiel de thérapie combinée avec d'autres agents anticancéreux .

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNTLSTOZFSCM-YVACAVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939477 | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181816-48-8 | |

| Record name | Ombrabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombrabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombrabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBRABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ombrabulin exert its antitumor activity?

A1: this compound targets the colchicine binding site of tubulin, a protein crucial for the formation of microtubules within cells [, ]. By binding to tubulin, this compound disrupts microtubule dynamics, specifically in the endothelial cells lining tumor blood vessels. This disruption leads to several downstream effects:

- Mitotic Arrest: this compound prevents proper microtubule formation, which is essential for cell division. This leads to mitotic arrest and ultimately cell death [].

- Vascular Shutdown: The disruption of microtubules in endothelial cells compromises the integrity of tumor blood vessels, leading to vascular shutdown and reduced blood flow to the tumor [, ].

- Tumor Necrosis: The combined effects of mitotic arrest and vascular shutdown result in significant tumor necrosis, effectively killing tumor cells [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H29NO7S, and its molecular weight is 451.54 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts do not delve into specific spectroscopic details, it's worth noting that researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the structure and purity of this compound during synthesis and analysis.

Q4: How do modifications to the this compound structure impact its activity and potency?

A4: While the abstracts don't detail specific SAR studies for this compound, it's important to note that structural modifications can significantly influence a drug's binding affinity to tubulin, cellular uptake, and overall efficacy. Researchers often conduct systematic modifications to optimize a drug candidate's pharmacological properties.

Q5: Are there ethnic differences in the pharmacokinetics of this compound?

A8: Studies in Japanese patients revealed that the pharmacokinetic parameters of this compound, including its metabolite RPR258063, were comparable to those observed in non-Japanese patients [, ]. This suggests consistent pharmacokinetic behavior across different ethnicities.

Q6: What pharmacodynamic biomarkers are associated with this compound's activity?

A9: Research indicates that following this compound administration, there's a significant increase in circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) levels in some patients []. These biomarkers could potentially serve as indicators of this compound's vascular disrupting activity.

Q7: Has this compound shown efficacy in preclinical models?

A10: Yes, this compound has demonstrated synergistic antitumor activity with cisplatin in preclinical models []. This synergistic effect highlights its potential as a valuable component in combination therapies.

Q8: What is the clinical trial experience with this compound?

A8: Several clinical trials have investigated this compound, both as a single agent and in combination with other anticancer therapies:

- Phase I Trials: These trials established the recommended dose for single-agent this compound at 50 mg/m2 every 3 weeks [, ]. They also explored its safety and pharmacokinetic profile in patients with advanced solid tumors.

- Combination Trials: this compound has been studied in combination with various chemotherapeutic agents, including cisplatin [, , ], docetaxel [, ], paclitaxel [], and carboplatin [, ]. These trials aimed to assess the safety and efficacy of these combinations in different cancer types.

Q9: What are the common side effects associated with this compound?

A12: Common side effects observed in clinical trials include headache, fatigue, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia [, ]. Notably, severe myelotoxicity and abnormal cardiac marker elevations were not significant concerns in these studies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.